molecular formula C17H17FN4O3 B2972101 N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide CAS No. 2380166-57-2

N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide

Cat. No.: B2972101
CAS No.: 2380166-57-2
M. Wt: 344.346
InChI Key: IJWCWTPIIYUZSM-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a methoxypyridinyl group, and a piperazine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Methoxypyridinyl Group: This step involves the coupling of a methoxypyridine derivative with the piperazine ring, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group on the piperazine ring with a carboxylic acid derivative or an acid chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridinyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypyridinyl group may yield hydroxylated pyridine derivatives, while reduction of the carbonyl group in the piperazine ring could produce alcohol derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-4-(2-hydroxypyridin-4-yl)-3-oxopiperazine-1-carboxamide
  • N-(4-Fluorophenyl)-4-(2-methylpyridin-4-yl)-3-oxopiperazine-1-carboxamide
  • N-(4-Fluorophenyl)-4-(2-chloropyridin-4-yl)-3-oxopiperazine-1-carboxamide

Uniqueness

N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide is unique due to the presence of the methoxypyridinyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3/c1-25-15-10-14(6-7-19-15)22-9-8-21(11-16(22)23)17(24)20-13-4-2-12(18)3-5-13/h2-7,10H,8-9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWCWTPIIYUZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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